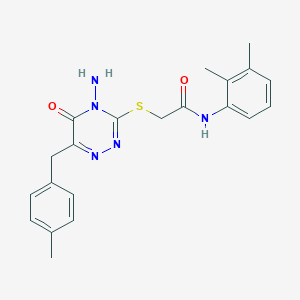

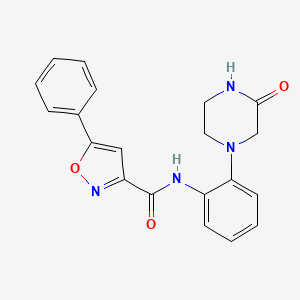

![molecular formula C21H21N5O3S2 B2492360 2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 941924-39-6](/img/structure/B2492360.png)

2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules involving pyrimidinone derivatives and related heterocycles often involves multi-step reactions with specific precursors and conditions. For instance, the synthesis of tetrazole and pyrimidinone derivatives can be achieved through reactions involving ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) and amino-heterocycles, showcasing the versatility of pyrimidinone chemistry in generating diverse heterocyclic compounds (Kanno et al., 1991). Another example includes the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates, indicating the reactivity of dimethyl acetone derivatives towards the formation of pyrimidin-4-ones (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can be confirmed through analytical and spectral studies, including X-ray crystallography. For example, N-aryl-2-chloroacetamides serve as electrophilic building blocks for thiazolo[3,2-a]pyrimidinone products, with their structure confirmed by single crystal X-ray data (Janardhan et al., 2014). Such analyses are crucial for verifying the successful synthesis of the intended compounds.

Chemical Reactions and Properties

The chemical reactions involving pyrimidinone derivatives highlight their reactivity and potential for generating diverse chemical structures. The synthesis of various heterocyclic derivatives from pyrimidinone precursors demonstrates their utility in organic synthesis and potential pharmacological applications (Shams et al., 2010).

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- This compound is involved in the synthesis of various heterocyclic compounds, such as pyrimidine and thiazole derivatives. These processes often involve cyclization and thio-addition reactions (Žugelj et al., 2009).

Antitumor and Antioxidant Applications

- Derivatives of this compound have shown potential in the synthesis of antitumor and antioxidant agents. Some of these derivatives demonstrated significant inhibitory effects on Hep-G2 cell growth, indicating potential as specific antitumor agents (Aly et al., 2010).

Molecular Docking and DFT Studies

- The compound's derivatives have been studied for their antitumor activity and analyzed using molecular docking and density functional theory (DFT), providing insights into their interaction with biological targets (Fahim et al., 2019).

Applications in Synthesizing Novel Heterocyclic Compounds

- The compound is used in synthesizing novel heterocyclic compounds with potential applications in pharmacology, such as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antibacterial and Antimicrobial Applications

- Some derivatives of this compound have shown low antibacterial and antitumor activity, suggesting potential use in developing new antimicrobial agents (Gasparyan et al., 2016).

Insecticidal Applications

- Derivatives of the compound have been investigated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, indicating potential use in agricultural pest management (Fadda et al., 2017).

Propriétés

IUPAC Name |

2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S2/c1-5-12-9-22-18-16(19(28)26(4)21(29)25(18)3)17(12)30-10-15(27)24-20-23-13-7-6-11(2)8-14(13)31-20/h6-9H,5,10H2,1-4H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUITYSBVHPYYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)